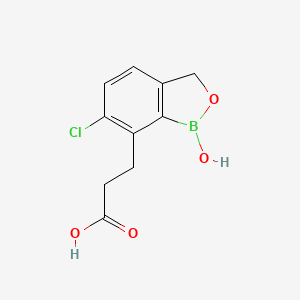

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

CAS No.:

Cat. No.: VC17621710

Molecular Formula: C10H10BClO4

Molecular Weight: 240.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BClO4 |

|---|---|

| Molecular Weight | 240.45 g/mol |

| IUPAC Name | 3-(6-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H10BClO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14) |

| Standard InChI Key | PIKUXCXGVVNMQJ-UHFFFAOYSA-N |

| Canonical SMILES | B1(C2=C(CO1)C=CC(=C2CCC(=O)O)Cl)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid (C₁₀H₁₀BClO₄) has a molecular weight of 240.45 g/mol. Its structure combines a benzoxaborole core—a five-membered ring featuring boron and oxygen atoms—with a chloro substituent at position 6 and a propanoic acid group at position 7 (Table 1). The boron atom’s vacant p-orbital enables nucleophilic interactions, a hallmark of benzoxaboroles’ biochemical activity .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BClO₄ |

| Molecular Weight | 240.45 g/mol |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Benzoxaborole, Chloro, Propanoic Acid |

Structural Analogues and Derivatives

Related benzoxaboroles, such as 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy- -benzoxaborole, highlight the role of substituents in modulating biological activity . The chloro and propanoic acid groups in 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid likely enhance target binding and solubility, respectively .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols for synthesizing this compound are scarce, benzoxaboroles generally involve cyclocondensation of boronic acids with diols or haloarenes. A patent describing the synthesis of a related benzoxaborole (US20200190120A1) outlines steps such as halogenation, boron insertion, and acid functionalization . For this compound, chlorination at position 6 and propanoic acid incorporation may occur via Friedel-Crafts acylation or nucleophilic substitution .

Reactivity Profiles

The boron-oxygen ring undergoes reversible hydrolysis, forming tetrahedral intermediates that inhibit enzymes like leucyl-tRNA synthetase (LeuRS) . The propanoic acid moiety may participate in hydrogen bonding or ionic interactions, enhancing target affinity.

Biological Activity and Mechanism of Action

Antimicrobial Properties

Benzoxaboroles exhibit broad-spectrum activity against mycobacteria, fungi, and Gram-positive bacteria. Although direct data on this compound is limited, structural analogues like EC/11770 inhibit LeuRS in Mycobacterium abscessus (MIC = 1.2 μM) and Mycobacterium avium (MIC = 4.0 μM) . The chloro substituent may enhance membrane permeability, while the propanoic acid group stabilizes enzyme interactions .

Table 2: Comparative Activity of Benzoxaborole Derivatives

| Compound | Target Organism | MIC (μM) | Mechanism |

|---|---|---|---|

| EC/11770 | M. abscessus | 1.2 | LeuRS inhibition |

| GSK656 | M. tuberculosis | 0.08 | LeuRS inhibition |

| 6-Chloro derivative | Candida spp. (Predicted) | N/A | β-1,3-glucan synthase inhibition |

Pharmacological and Pharmacokinetic Profile

In Vitro and In Vivo Efficacy

While pharmacokinetic data for this specific compound is unavailable, EC/11770—a structural analogue—shows 100% oral bioavailability in mice and a half-life of 5.3 hours . These properties suggest that 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid may similarly exhibit favorable absorption and distribution.

Future Research Directions

Synthesis Optimization

Developing scalable methods for introducing the chloro and propanoic acid groups is critical. Microwave-assisted synthesis or flow chemistry could improve yield and purity .

Target Validation

CRISPR-Cas9 screening and X-ray crystallography could identify precise molecular targets, enabling structure-activity relationship (SAR) studies.

Clinical Translation

Preclinical studies should assess efficacy in models of fungal infections and tuberculosis. Partnering with academic and industrial entities could accelerate Investigational New Drug (IND) applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume